Zinc o-acetylsalicylate

Description

Contextualizing Zinc o-Acetylsalicylate within Coordination Chemistry Frameworks

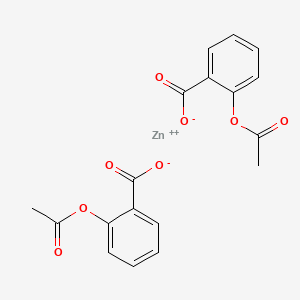

This compound, systematically named bis(acetylsalicylato)zinc(II), is a coordination compound formed between the zinc(II) ion (Zn²⁺) and the acetylsalicylate anion, which is the conjugate base of acetylsalicylic acid. unlp.edu.ar From the perspective of coordination chemistry, acetylsalicylic acid is a versatile ligand as it possesses two potential oxygen donor centers: the carboxylate group and the acetyl group. ijesi.org This allows for various coordination modes between the ligand and the central metal ion.

The structure of the zinc(II) complex with acetylsalicylate has been a central point of investigation. One of the commonly synthesized and characterized forms is diaquabis(acetylsalicylato)zinc(II), with the chemical formula [Zn(acsa)₂(H₂O)₂]. unlp.edu.arresearchgate.net In this complex, the zinc ion's coordination sphere is completed by two acetylsalicylate ligands and two water molecules. unlp.edu.ar

The coordination of the acetylsalicylate ligand to the zinc ion has been a subject of detailed study. Research has explored whether the ligand acts in a monodentate or bidentate fashion. In a monodentate coordination, only one of the oxygen atoms of the carboxylate group binds to the zinc ion. unlp.edu.ar In bidentate coordination, both oxygen atoms of the carboxylate group would chelate the metal center. tandfonline.comresearchgate.net Some studies, based on infrared (IR) spectral analyses, have suggested a coordination mode that is intermediate between monodentate and chelating bidentate, with a stronger inclination towards the former. unlp.edu.ar Other IR spectral interpretations support a purely monodentate bonding mode. unlp.edu.ar The coordination can also be influenced by the presence of other ligands, as seen in mixed-ligand complexes. dergipark.org.tr

The geometry of the zinc(II) center in these complexes is another key aspect within the coordination chemistry framework. X-ray crystallographic studies of [Zn(aspirinate)₂(H₂O)₂] have revealed a distorted tetrahedral coordination geometry around the zinc ion. unlp.edu.arresearchgate.net This geometry is formed by the coordination of two monodentate carboxylate groups from the acetylsalicylate ligands and two water molecules. unlp.edu.ar The diamagnetic nature of the Zn(II) complexes, due to the d¹⁰ electronic configuration of the zinc ion, is another characteristic feature, indicating the absence of unpaired electrons and precluding d-d electronic transitions. unlp.edu.ardergipark.org.tr

Evolution of Chemical Inquiries Pertaining to this compound

The scientific interest in metal complexes of acetylsalicylic acid, including the zinc complex, has evolved over time. Initial investigations into metal salicylates laid the groundwork for later studies on their acetylated derivatives. ijesi.org While the copper complex of aspirin (B1665792) gained earlier attention for its potential properties, the zinc-aspirin complex became a subject of more focused research later on. unlp.edu.ar

Early studies primarily centered on the synthesis and fundamental characterization of these compounds. unlp.edu.ar For instance, a significant focus was placed on establishing reliable methods for synthesizing zinc(II) acetylsalicylate complexes. unlp.edu.ar These synthetic approaches often involved the reaction of a zinc salt, such as zinc chloride (ZnCl₂) or zinc perchlorate (B79767) (Zn(ClO₄)₂), with the sodium salt of acetylsalicylic acid in an aqueous or ethanolic solution. unlp.edu.artandfonline.com

As analytical techniques became more sophisticated, the scope of chemical inquiries broadened to include detailed structural elucidation. The use of single-crystal X-ray crystallography provided definitive insights into the three-dimensional arrangement of atoms in the solid state, confirming the molecular structure of compounds like [Zn(aspirinate)₂(H₂O)₂]. unlp.edu.arresearchgate.net

Subsequent research delved into the physicochemical behavior of this compound. Spectroscopic studies, particularly infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, became crucial for understanding the nature of the metal-ligand bonding. unlp.edu.artandfonline.com More recent investigations have employed thermal analysis techniques, such as thermogravimetry (TG), to study the thermal stability and decomposition pathways of the complex. unlp.edu.arresearchgate.net These studies have identified the pyrolysis products and the temperature ranges at which the compound undergoes decomposition. unlp.edu.ar The evolution of these inquiries demonstrates a progression from basic synthesis to in-depth structural and behavioral analysis.

Methodological Trajectories in Investigating this compound Systems

The investigation of this compound has relied on a variety of well-established analytical and spectroscopic methods to elucidate its structure and properties.

Synthesis and Crystallization: The synthesis of zinc(II) acetylsalicylate complexes is typically achieved through metathesis reactions. unlp.edu.ar A common method involves reacting a zinc salt with the sodium salt of acetylsalicylic acid in a suitable solvent, such as water or ethanol (B145695), often with heating to facilitate the reaction. unlp.edu.artandfonline.com The resulting complex can then be isolated by crystallization. unlp.edu.ar

Structural Analysis:

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is extensively used to probe the coordination mode of the acetylsalicylate ligand. unlp.edu.artandfonline.comdergipark.org.tr By analyzing the shifts in the characteristic vibrational frequencies of the carboxyl and carbonyl groups upon complexation, researchers can infer how the ligand binds to the zinc ion. tandfonline.com The disappearance of the ν(COOH) band and the appearance of new bands corresponding to ν(M-O) are key indicators of coordination. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. unlp.edu.ar For this compound, the absence of d-d transitions in the visible region is expected due to the filled d-orbital of the Zn²⁺ ion. unlp.edu.ar The observed absorption bands in the UV region are typically assigned to n-π* charge-transfer transitions and π-π* transitions within the benzene (B151609) ring of the ligand. unlp.edu.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has also been used to characterize the complex, providing information about the proton environment in the molecule. unlp.edu.ar

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition of this compound. unlp.edu.arresearchgate.net This technique measures the change in mass of a sample as a function of temperature, revealing the temperature ranges of dehydration and pyrolysis of the organic ligand. unlp.edu.arsmolecule.com For [Zn(acsa)₂(H₂O)₂], TGA studies have shown a multi-stage decomposition process. unlp.edu.ar

Gas Chromatography-Mass Spectrometry (GC-MS): In conjunction with TGA, GC-MS is used to identify the volatile products formed during the thermal decomposition of the complex. unlp.edu.arnetzsch.com This allows for a detailed understanding of the pyrolysis pathway. unlp.edu.ar

Elemental Analysis: Combustion analysis is used to determine the elemental composition (carbon and hydrogen) of the synthesized complexes, which helps in confirming their stoichiometry. tandfonline.com

These methodologies, often used in combination, provide a comprehensive picture of the chemical and physical properties of this compound systems.

Delineation of Scholarly Scope for this compound Investigations

The scholarly investigations into this compound are primarily confined to the realm of fundamental coordination chemistry. The research focuses on the synthesis, structural characterization, and physicochemical properties of the compound.

The main areas of inquiry include:

Synthesis: Developing and optimizing synthetic routes to obtain pure crystalline forms of this compound, often as a hydrated complex like [Zn(acsa)₂(H₂O)₂]. unlp.edu.artandfonline.com

Structural Elucidation: Determining the molecular structure, including the coordination number and geometry of the central zinc ion, and the binding mode of the acetylsalicylate ligand. unlp.edu.arresearchgate.net This is a central theme, with significant effort dedicated to understanding the monodentate versus bidentate nature of the ligand's coordination. unlp.edu.artandfonline.com

Spectroscopic Studies: Utilizing techniques like IR, UV-Vis, and NMR to characterize the synthesized complexes and to gain insights into the metal-ligand interactions. unlp.edu.artandfonline.comdergipark.org.tr

Thermal Behavior: Investigating the thermal stability and decomposition pathways of the complex through methods like TGA, often coupled with techniques like GC-MS to identify the pyrolysis products. unlp.edu.arresearchgate.netnetzsch.com

While the parent molecule, acetylsalicylic acid, has extensive applications, the research on the zinc complex, within the specified scope, does not extend to its biological or therapeutic effects. The focus remains strictly on its chemical nature as a coordination compound. The research also explores the formation of mixed-ligand complexes, where other ligands are introduced into the coordination sphere of the zinc-acetylsalicylate system. dergipark.org.tr The ultimate decomposition products, such as zinc oxide, are noted, but the primary focus remains on the coordination complex itself. unlp.edu.ar

Data Tables

Table 1: Key Infrared Spectral Data for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) in Acetylsalicylic Acid | Wavenumber (cm⁻¹) in this compound Complex | Interpretation |

| C=O (carboxyl) | ~1718 | Lower frequency | Shift indicates coordination through the carboxyl group. dergipark.org.tr |

| C-O | ~1315 | - | Appearance of this band supports chelation. tandfonline.com |

| M-O | - | ~420 | Confirms coordination via oxygen atoms. tandfonline.com |

Note: The exact wavenumbers can vary slightly between different studies and measurement conditions.

Table 2: Thermal Decomposition Stages of [Zn(acsa)₂(H₂O)₂]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products |

| Dehydration | ~84-135 | Variable | H₂O |

| First Pyrolysis | ~200-250 | ~58.0 | CO₂, Acetic Acid |

| Second Pyrolysis | ~250-400 | ~14.0 | Xanthone, other organic fragments |

| Final Residue | >400 | - | Zinc Oxide (ZnO) |

Data compiled and interpreted from multiple sources. unlp.edu.ardergipark.org.trsmolecule.com

Structure

3D Structure of Parent

Properties

CAS No. |

125283-41-2 |

|---|---|

Molecular Formula |

C18H14O8Zn |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

zinc;2-acetyloxybenzoate |

InChI |

InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

QERFJLRDDKQIKF-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Zinc O Acetylsalicylate

Advanced Synthetic Routes to Zinc o-Acetylsalicylate Complexes

The synthesis of this compound complexes, such as diaquabis(acetylsalicylato)zinc(II) ([Zn(acsa)₂(H₂O)₂]), is accomplished through various advanced routes. These methods are designed to produce the desired complex with high purity and yield.

Direct synthesis represents the most straightforward approach to forming this compound. This typically involves the reaction of a zinc-containing compound with acetylsalicylic acid or its salt.

One common method is a metathesis reaction where acetylsalicylic acid (aspirin) is used as the precursor. osti.govresearchgate.net In this process, the reaction is often carried out in a hot ethanol (B145695) solution. osti.gov For instance, zinc nitrate (B79036) can be reacted with aspirin (B1665792) in absolute ethanol to yield the desired complex. unlp.edu.ar Another variation involves treating an aqueous solution of the sodium salt of aspirin with a zinc salt, such as zinc chloride (ZnCl₂) or zinc perchlorate (B79767) (Zn(ClO₄)₂). unlp.edu.ar

A distinct and novel direct synthesis technique involves reacting acetic anhydride (B1165640) and salicylic (B10762653) acid in stoichiometric proportions with zinc oxide (ZnO). google.comgoogle.com This one-pot, exothermic reaction is notable for not requiring organic solvents, as the reactants themselves can serve as the solvent medium. google.com The process yields a mixture of acetylsalicylic acid and zinc acetate (B1210297), with a very low content of unreacted free salicylic acid. google.comgoogle.com

The following table summarizes various direct synthesis techniques.

| Zinc Source | Salicylate (B1505791) Source | Solvent | Key Conditions | Product |

| Zinc Nitrate | Acetylsalicylic Acid | Absolute Ethanol | Hot solution | [Zn(acsa)₂(H₂O)₂] unlp.edu.ar |

| Zinc Chloride / Zinc Perchlorate | Sodium Acetylsalicylate | Water | Aqueous solution treatment | [Zn(acsa)₂(H₂O)₂] unlp.edu.ar |

| Zinc Acetate | Acetylsalicylic Acid | Isopropanol | Not specified | Zinc Salicylate researchgate.net |

| Zinc Oxide | Salicylic Acid + Acetic Anhydride | None (Reactants as solvent) | Exothermic, one-pot reaction | Mixture of Zinc Acetate and Acetylsalicylic Acid google.comgoogle.com |

Ligand exchange is a fundamental process in coordination chemistry where a ligand in a complex is replaced by another. The formation of this compound can be viewed through the lens of ligand exchange kinetics. smolecule.com In these reactions, the acetylsalicylate anion displaces a more weakly bound ligand from the zinc coordination sphere.

A prime example of this is the reaction between zinc acetate and acetylsalicylic acid. researchgate.net Here, the acetate ligands are exchanged for acetylsalicylate ligands. The general principle of direct zinc ligand exchange suggests that the transfer can occur through the formation of an intermediate complex, without the generation of free Zn²⁺ ions. doi.org This mechanism involves the initial formation of a complex between the zinc-donor and the ligand-acceptor, facilitating a series of intermediate steps that result in the transfer of the zinc ion. doi.org Theoretical studies on other systems, such as the reaction of precursors on a zinc oxide surface, support the ligand-exchange pathway, which is often more energetically favorable than other mechanisms. aalto.fi

The choice of solvent and precursors significantly impacts the efficiency, environmental friendliness, and outcome of the synthesis. While traditional organic solvents like ethanol are common, research is moving towards more novel systems. unlp.edu.armdpi.com

Solvent Systems:

Ethanol and Water: Hot ethanol and water are frequently used solvents for synthesizing zinc acetylsalicylate complexes. unlp.edu.ar

Toluene: Toluene has been employed for the recrystallization of the zinc-aspirin salt, highlighting its utility in purification stages. unlp.edu.ar

Solvent-Free Reactions: A particularly innovative approach is the direct reaction of zinc oxide with salicylic acid and acetic anhydride without any additional solvent. google.com This method aligns with the principles of green chemistry by reducing solvent waste. google.commdpi.com

Green Solvents: Although not specifically detailed for this compound in the provided sources, the broader trend in pharmaceutical synthesis is the exploration of green solvents like water and ionic liquids to improve the sustainability of chemical processes. mdpi.com

Precursor Utilization:

Zinc Salts: A variety of zinc salts, including zinc nitrate, zinc chloride, zinc perchlorate, and zinc acetate, serve as common precursors for the zinc ion. unlp.edu.arresearchgate.net

Zinc Oxide: The use of zinc oxide as a direct precursor in a one-pot reaction with salicylic acid and acetic anhydride is a novel approach. google.comgoogle.com This method is efficient and produces a product with high purity in a single step. google.com

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound is governed by kinetic and thermodynamic principles that dictate the reaction speed and product stability. While specific rate constants are not detailed in the literature, the formation is understood to involve ligand substitution kinetics. smolecule.com Zinc complexes often exhibit "kinetic lability," which allows for rapid ligand exchange reactions. doi.org

Thermodynamic stability is well-characterized through thermal analysis. Studies on the [Zn(acsa)₂(H₂O)₂] complex reveal a multi-stage decomposition process. The compound is stable up to a certain temperature, after which it undergoes dehydration and subsequent decomposition.

The following table details the thermal behavior of the complex.

| Temperature Range | Event | Mass Loss | DTA/DTG Peak | Description |

| ~80 °C | Mesophase Transition | - | - | White crystals change to a brown solid before melting. osti.govunlp.edu.ar |

| 134-136 °C | Melting | - | - | Melts to a brick-brown isotropic liquid. osti.govunlp.edu.ar |

| 84-135 °C | Dehydration | ~4.93% (calculated) | Endotherm at 111 °C | Release of two coordinated water molecules. dergipark.org.tr |

| 181-635 °C | Decomposition | - | - | The anhydrous complex decomposes. dergipark.org.tr |

| ~200 °C | Decomposition Step 1 | 8.0% | - | Corresponds to the elimination of CO₂. osti.govunlp.edu.ar |

| ~250 °C | Decomposition Step 2 | 50.0% | - | Corresponds to the elimination of xanthone. osti.govunlp.edu.ar |

| ~400 °C | Decomposition Step 3 | 14.0% | - | Corresponds to the elimination of acetic acid. osti.govunlp.edu.ar |

| >635 °C | Final Product | - | - | The final product is zinc oxide (ZnO). dergipark.org.tr |

Theoretical Mechanistic Elucidation of this compound Synthetic Processes

Understanding the reaction mechanism at a molecular level is crucial for optimizing synthetic routes. Spectroscopic and crystallographic analyses have been instrumental in elucidating the structure of the resulting complexes. For [Zn(acsa)₂(H₂O)₂], IR and UV-VIS spectral data, along with X-ray crystallography, confirm that the coordination between the zinc ion and the aspirin ligand is primarily monodentate, occurring through the carboxylate (COO⁻) group. unlp.edu.ar The zinc ion in this complex exhibits a severely distorted tetrahedral coordination geometry with two monodentate carboxylate groups and two water molecules as ligands. unlp.edu.ar

Theoretically, the mechanism of ligand exchange is believed to proceed without the formation of free zinc ions. doi.org Instead, it involves the formation of an intermediate where both the incoming and outgoing ligands are transiently associated with the zinc center. doi.org For syntheses involving solid precursors like zinc oxide, mechanistic proposals suggest the formation of intermediate species during the reaction. For example, in related syntheses, it has been proposed that an ester intermediate, o-AcC₆H₄CO₂C₆H₄CO₂H, may form and subsequently decompose into the final products. google.comgoogle.com Computational studies on analogous systems have shown that a ligand-exchange pathway is often significantly more favorable energetically, involving a transition state that leads to the formation of the more stable product. aalto.fi

Structural Elucidation and Supramolecular Architecture of Zinc O Acetylsalicylate

Single-Crystal X-ray Diffraction Analysis of Zinc o-Acetylsalicylate Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. This method has been pivotal in determining the exact structure of this compound. unlp.edu.ar

The asymmetric unit is the smallest part of a crystal structure from which the complete unit cell can be generated by applying symmetry operations. For the complex [Zn(acsa)₂(H₂O)₂], the asymmetric unit consists of one zinc(II) ion, two o-acetylsalicylate anions, and two coordinated water molecules. unlp.edu.ar Although detailed unit cell parameters (crystal system, space group, and cell dimensions) require specific crystallographic studies for their precise values, the composition of the asymmetric unit defines the fundamental building block of the crystal.

The intermolecular hydrogen bonds described above are the primary driving force for the supramolecular assembly of [Zn(acsa)₂(H₂O)₂] complexes in the solid state. These interactions guide the self-assembly of the molecules into a well-defined, repeating pattern within the crystal lattice. The resulting crystal packing motif is a three-dimensional network where individual zinc complexes are methodically arranged and held together by these non-covalent forces. This ordered arrangement is fundamental to the stability and physical properties of the crystalline solid.

X-ray crystal structure analysis reveals that the zinc(II) ion in [Zn(acsa)₂(H₂O)₂] exhibits a four-coordinate geometry. unlp.edu.ar The coordination sphere around the central zinc atom is comprised of four oxygen atoms. Two of these are from the monodentate carboxylate groups of two separate o-acetylsalicylate ligands, and the other two are from the two water molecules. unlp.edu.ar This arrangement results in a severely distorted tetrahedral geometry around the zinc center. unlp.edu.ar In catalytic zinc sites, coordination numbers of four, five, and six are common, with tetrahedral geometry being frequently observed. nih.gov

| Property | Description |

| Central Metal Ion | Zinc(II) |

| Coordination Number | 4 |

| Coordinating Ligands | 2 x o-acetylsalicylate anions2 x Water molecules |

| Binding Mode | o-acetylsalicylate binds as a monodentate ligand via one carboxylate oxygen. |

| Geometry | Severely distorted tetrahedral |

Spectroscopic Characterization for Structural Confirmation of this compound

While X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques are essential for confirming structural features, particularly the coordination mode of the ligands, both in the solid state and for characterizing the bulk material.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. By comparing the spectra of free o-acetylsalicylic acid (aspirin) with that of this compound, crucial information about the coordination between the zinc ion and the ligand can be obtained. unlp.edu.ar

The most significant spectral changes upon complexation occur in the region of the carboxyl group vibrations. In free aspirin (B1665792), the carboxylic acid group shows a characteristic broad O-H stretching band and a C=O stretching vibration. Upon coordination to zinc, the proton of the carboxylic acid is lost, and the carboxylate group coordinates to the metal center.

| Compound | Key IR Band (cm⁻¹) | Assignment |

| o-Acetylsalicylic Acid | ~1680-1700 | ν(C=O) of carboxylic acid |

| ~1750 | ν(C=O) of ester | |

| ~2500-3300 | ν(O-H) of carboxylic acid | |

| This compound | ~1600-1630 | νₐₛ(COO⁻) - Asymmetric stretch |

| ~1380-1420 | νₛ(COO⁻) - Symmetric stretch | |

| ~1750 | ν(C=O) of ester (largely unchanged) | |

| Low frequency region | ν(Zn-O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Coordination Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for confirming the structure of the acetylsalicylate ligand and probing changes in its electronic environment upon coordination to the zinc(II) ion. While detailed NMR spectra for the complete this compound complex, [Zn(acsa)2(H2O)2], are not extensively published, the principles of NMR allow for a clear prediction of the spectral changes based on the known ¹H NMR spectrum of the free ligand, acetylsalicylic acid (aspirin). unlp.edu.arthermofisher.com

The ¹H NMR spectrum of acetylsalicylic acid exhibits characteristic signals for its methyl, aromatic, and carboxylic acid protons. thermofisher.com The coordination of the acetylsalicylate ligand to the diamagnetic Zn(II) center occurs via the carboxylate group, as confirmed by other structural methods like X-ray crystallography. unlp.edu.ar This interaction primarily influences the chemical shifts of the protons in close proximity to the coordination site.

The aromatic protons of the phenyl ring, particularly the proton ortho to the carboxylate group, are expected to experience a change in their chemical environment and thus a shift in their resonance frequency. The diamagnetic nature of the d¹⁰ Zn(II) ion means it does not introduce paramagnetic broadening or large shifts, allowing for high-resolution spectra. The precise shifts would confirm the monodentate coordination through the carboxylate group, a finding supported by other analytical techniques. unlp.edu.ar

Table 1: Representative ¹H NMR Chemical Shifts for Acetylsalicylic Acid (Ligand) Data obtained in Chloroform-D (CDCl₃) solution. thermofisher.com

| Proton Type | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Methyl Protons | -OCOCH₃ | 2.36 | Singlet |

| Aromatic Proton (C6-H) | Ortho to -OCOCH₃ | 7.16 | Multiplet |

| Aromatic Proton (C8-H) | Para to -OCOCH₃ | 7.28 | Multiplet |

| Aromatic Proton (C7-H) | Para to -COOH | 7.66 | Multiplet |

| Aromatic Proton (C9-H) | Ortho to -COOH | 8.12 | Multiplet |

| Carboxylic Proton | -COOH | 11.77 | Broad Singlet |

Table 2: Expected ¹H NMR Spectral Changes Upon Coordination to Zinc(II)

| Proton | Expected Change | Rationale |

| Aromatic Protons | Minor shifts | Alteration of the electronic environment of the phenyl ring upon deprotonation and coordination of the carboxylate group. The proton ortho to the coordination site (C9-H) would be most affected. |

| Carboxylic Proton | Signal Disappearance | The labile carboxylic acid proton is lost upon deprotonation to form the carboxylate ligand, leading to the disappearance of its characteristic downfield signal. |

| Methyl Protons | Negligible shift | These protons are distant from the coordination site and are not expected to be significantly influenced by the zinc ion. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) serves as a crucial analytical tool for determining the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation patterns. For this compound, with a common hydrated form of [Zn(acsa)₂(H₂O)₂], MS can confirm the mass of the intact complex or its core structure and elucidate how it breaks apart under ionization.

While direct electron ionization mass spectrometry of the intact coordination complex can be challenging due to its low volatility, techniques such as Electrospray Ionization (ESI-MS) are well-suited for such analyses. The expected mass spectrum would show a parent ion peak corresponding to the complex, followed by peaks from characteristic fragmentation pathways. A plausible fragmentation pattern would involve the sequential loss of the weakly bound water molecules, followed by the loss of the acetylsalicylate ligands or fragments thereof.

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify the gaseous products evolved during the thermal decomposition (pyrolysis) of zinc(II) acetylsalicylate, identifying fragments such as CO₂, xanthone, and acetic acid. unlp.edu.ar This demonstrates the utility of MS in characterizing the compound's breakdown products, even if not analyzing the parent molecule directly.

Table 3: Theoretical Molecular Weights and Potential Fragments of this compound Based on the structure [Zn(C₉H₇O₄)₂(H₂O)₂] and most common isotopes.

| Species | Formula | Approximate m/z | Description |

| Intact Complex | [C₁₈H₁₄O₈Zn(H₂O)₂] | 459.4 | Dihydrated parent complex |

| Anhydrous Complex | [C₁₈H₁₄O₈Zn] | 423.4 | Complex after loss of two water molecules |

| Mono-ligand Fragment | [C₉H₇O₄Zn] | 243.0 | Fragment after loss of one acetylsalicylate ligand |

| Acetylsalicylate Ligand | [C₉H₇O₄]⁻ | 179.0 | Anion of the free ligand |

| Salicylate (B1505791) Fragment | [C₇H₅O₃]⁻ | 137.0 | Fragment after loss of acetyl group from ligand |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is highly informative about the coordination environment of the zinc ion in this compound. The UV-Vis spectrum of the complex, typically recorded in a solvent like methanol, shows distinct absorption bands that can be assigned to specific transitions within the acetylsalicylate ligand and charge-transfer events involving the metal center. unlp.edu.ar

The spectrum of this compound displays multiple bands in the UV region. unlp.edu.ar Bands observed at approximately 239.9 nm and 275.8 nm are attributed to π–π* transitions within the conjugated aromatic system of the benzene (B151609) ring of the acetylsalicylate ligand. unlp.edu.ar A key feature is a peak around 299.4 nm, which is assigned to an n–π* charge-transfer transition from the non-bonding electrons on the oxygen atoms of the carboxylate group to the empty orbitals of the Zn²⁺ ion. unlp.edu.ar

Table 4: UV-Vis Spectral Data for this compound in Methanol unlp.edu.ar

| Absorption Maxima (λmax) | Wavenumber (cm⁻¹) | Assignment |

| 239.9 nm | 41,684 | π–π* (Benzene Ring) |

| 275.8 nm | 36,262 | π–π* (Benzene Ring) |

| 299.4 nm | 33,400 | n–π* (Charge-transfer O → Zn²⁺) |

Morphological and Surface Characterization of this compound (e.g., using SEM, TEM)

The morphological and surface characteristics of a solid material, such as particle size, shape, and surface texture, are critical parameters that can influence its bulk properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize these features at the micro- and nanoscale, respectively.

While specific SEM and TEM studies focused solely on this compound are not widely reported, the application of these techniques would provide valuable structural information.

Scanning Electron Microscopy (SEM) would be used to analyze the bulk powder of this compound. It provides high-resolution images of the sample's surface topography. From SEM images, one can determine the crystal habit (the characteristic external shape of the crystals), the particle size distribution, and the degree of particle aggregation. This information is crucial for understanding the material's physical properties.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of individual crystallites. TEM analysis could reveal fine details about the shape of the primary particles, identify the presence of crystal defects or dislocations, and confirm the crystallinity of the material through selected area electron diffraction (SAED).

The combination of SEM and TEM provides a comprehensive understanding of the material's morphology from the bulk down to the nanoscale. For instance, similar techniques have been used to characterize related materials like zinc oxide nanoparticles and zinc-salicylate nanocomposites, revealing features such as spherical or rod-like shapes and agglomeration states. mdpi.comnih.gov

Table 6: Information Obtainable from Electron Microscopy for this compound

| Technique | Information Provided | Scale |

| SEM | Particle size and distribution, Crystal habit (shape), Surface topography, Degree of aggregation | Micrometer (μm) to Nanometer (nm) |

| TEM | High-resolution particle shape, Internal structure, Crystallinity (via SAED), Crystal lattice defects | Nanometer (nm) to Angstrom (Å) |

Coordination Chemistry and Speciation of Zinc O Acetylsalicylate

Stoichiometry and Coordination Modes of Zinc with o-Acetylsalicylate Ligands

In the solid state, the acetylsalicylate ligand predominantly coordinates to the zinc(II) ion in a monodentate fashion through one of the oxygen atoms of the carboxylate group. unlp.edu.ar Spectroscopic analyses, including infrared (IR) and electronic (UV-Vis) spectroscopy, support this coordination mode. unlp.edu.ar The crystal structure determined by X-ray crystallography confirms a severely distorted tetrahedral coordination of the zinc ion with two monodentate carboxylate groups and two water molecules as ligands. unlp.edu.ar While some spectral interpretations have suggested a mode intermediate between monodentate and chelating bidentate, the purely monodentate bonding model is more widely supported. unlp.edu.ar

Ancillary ligands play a crucial role in completing the coordination sphere of the zinc(II) ion in these complexes, influencing their structure and properties.

Nitrogen-Donor Ligands : Other molecules can be introduced to replace the coordinated water, leading to the formation of mixed-ligand complexes. For example, nitrogen-donor ligands like nicotinamide (B372718) (na) and pyridine (B92270) (Py) have been successfully incorporated. In the complex with nicotinamide, [Zn(asa)₂(na)₂(H₂O)₂], two nicotinamide molecules coordinate to the zinc ion through their pyridine ring nitrogen atoms, resulting in an octahedral geometry. dergipark.org.tr Similarly, pyridine has been used to form four-coordinate, distorted tetrahedral complexes such as [Zn(Hsal)₂(Py)₂] with the related salicylato ligand. researchgate.net The use of bidentate N-donor ligands like 1,10-phenanthroline (B135089) in forming zinc complexes is also a common strategy in coordination chemistry. nih.gov

The inclusion of these ancillary ligands can modify the electronic and steric properties of the complex, which can, in turn, influence its stability and reactivity.

Table 1: Examples of Coordination Complexes of Zinc with o-Acetylsalicylate and Ancillary Ligands

| Complex Formula | Ancillary Ligand(s) | Coordination Geometry | Reference(s) |

|---|---|---|---|

| [Zn(acsa)₂(H₂O)₂] | Water (H₂O) | Distorted Tetrahedral | unlp.edu.arresearchgate.net |

| [Zn(asa)₂(na)₂(H₂O)₂] | Nicotinamide (na), Water (H₂O) | Octahedral | dergipark.org.tr |

| [Zn(L)₂(phen)] | 1,10-Phenanthroline (phen) | Not specified | nih.gov |

Note: 'acsa', 'asa', and 'L' denote the acetylsalicylate anion. 'Hsal' denotes the salicylato anion.

Solution-Phase Speciation and Stability Constants of Zinc o-Acetylsalicylate Complexes

The behavior of this compound in solution involves equilibria between the free metal ion, the ligand, and the various complex species that can form. Studies indicate that aspirin (B1665792) tends to form weak binary complexes with metal ions in a purely aqueous medium. derpharmachemica.com To enhance complex stability, research has been conducted in mixed-solvent systems. derpharmachemica.com

Using the Irving-Rossotti pH-metric titration technique, stepwise stability constants for zinc(II) with acetylsalicylic acid have been determined in dimethylformamide (DMF)-water mixtures at a constant ionic strength of 0.1 M. derpharmachemica.com The stability of the complexes was found to be greater in a 70% DMF-30% water medium compared to a 50% DMF-50% water medium, which is attributed to the weaker solvating nature of DMF compared to water. derpharmachemica.com The small difference between the stepwise stability constants (log K₁ and log K₂) suggests that the formation of the 1:1 and 1:2 complexes occurs almost simultaneously. derpharmachemica.com

Table 2: Stepwise Stability Constants of Zn(II)-Acetylsalicylate Complexes in Mixed Solvents

| Solvent Composition (DMF-Water) | log K₁ | log K₂ | Reference |

|---|---|---|---|

| 50% - 50% | 2.51 | 2.30 | derpharmachemica.com |

log K₁ corresponds to the formation of [Zn(L)]⁺, and log K₂ corresponds to the formation of [Zn(L)₂].

Influence of Environmental Parameters on this compound Complexation (e.g., pH, Ionic Strength)

The formation and stability of this compound complexes are highly sensitive to environmental parameters, particularly pH and ionic strength. smolecule.com

pH : The pH of the solution is a critical factor. The coordination of zinc with the acetylsalicylate anion is inhibited at low pH. smolecule.com This is because the carboxylate group of the ligand becomes protonated in acidic conditions, preventing it from binding to the metal ion. smolecule.com The interaction between the zinc ion and the ligand typically begins to occur as the pH increases and the carboxylic acid deprotonates. For related zinc complexes with other ligands, speciation diagrams show that complex formation starts at specific pH values (e.g., pH ~3.9 for a pyridinone ligand) and the prevalence of different species (e.g., simple complexes vs. mixed hydroxo complexes) is pH-dependent. mdpi.com

Ionic Strength : The ionic strength of the medium also affects complexation. Studies on the stability of zinc complexes with various ligands are typically conducted at a fixed ionic strength to ensure reproducible results. derpharmachemica.com For zinc oxide nanoparticles, which provide some insight into the behavior of zinc-containing species, both cation valence and ionic strength significantly influence their stability and aggregation. nih.gov At high ionic strengths, the stability of nanoparticle suspensions decreases, an effect that can be extrapolated to the stability of coordination complexes in solution. nih.gov

Ligand Design Principles for Tailoring this compound Derivatives

The design of new this compound derivatives focuses on modifying the ligand structure to fine-tune the properties of the resulting metal complex. This can involve altering the primary acetylsalicylate ligand or introducing different ancillary ligands.

One approach involves the structural modification of the aspirin molecule itself. For instance, creating heterocyclic derivatives of aspirin is a strategy aimed at improving its properties. phcogj.com By connecting different heterocyclic moieties to the phenylacetate (B1230308) core of aspirin, researchers aim to create new compounds with potentially enhanced characteristics. phcogj.com

Another principle involves the use of sophisticated ancillary ligands to control the coordination environment of the zinc ion. For example, pyrazolylborate ligands have been used to create model complexes for zinc enzymes, which can then interact with drug molecules like aspirin. colab.ws In some cases, interaction with such model complexes leads to the saponification (hydrolysis) of aspirin into salicylate (B1505791). colab.ws The choice of ancillary ligand, from simple monodentate ligands like pyridine to bulky polydentate ligands, allows for the tailoring of the complex's geometry, stability, and solubility.

Heterometallic Complexes Incorporating this compound Moieties

The design and synthesis of heterometallic complexes, which contain more than one type of metal ion, is a growing field in coordination chemistry. However, creating such compounds that incorporate both zinc and another metal with o-acetylsalicylate ligands presents challenges, particularly when involving s-block metals that lack strong preferential coordination geometries. researchgate.net Strategies to overcome this include the design of ligands with distinct coordinating pockets that can selectively bind different metal ions. researchgate.net While specific examples of heterometallic complexes containing a this compound moiety are not extensively reported in the literature, the principles for their creation are established. Research into related heterometallic zinc complexes, such as those containing carboxylate bridges, provides a foundation for the potential development of this compound-based heterometallic systems. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | C₁₈H₁₄O₈Zn |

| Acetylsalicylic acid (Aspirin) | C₉H₈O₄ |

| Zinc(II) ion | Zn²⁺ |

| Water | H₂O |

| Nicotinamide | na |

| Pyridine | Py |

| 1,10-Phenanthroline | phen |

| Dimethylformamide | DMF |

| Salicylato | Hsal |

| Pyrazolylborate | - |

Reactivity and Transformation Pathways of Zinc O Acetylsalicylate

Thermal Decomposition Studies of Zinc o-Acetylsalicylate

Thermal analysis of zinc(II) acetylsalicylate, specifically the dihydrate complex [Zn(acsa)₂(H₂O)₂], reveals a multi-stage decomposition process occurring in both inert and air atmospheres. unlp.edu.arosti.gov The process is not a simple transition from solid to liquid but involves intermediate phases and the sequential elimination of different molecular components. unlp.edu.ar

The pyrolysis of [Zn(acsa)₂(H₂O)₂] proceeds through several distinct weight-loss phases when studied by thermogravimetry (TG) over a temperature range of approximately 25–600 °C. unlp.edu.arosti.gov The decomposition begins after the initial phase transitions, leading to the evolution of gaseous and organic products and culminating in a solid inorganic residue. unlp.edu.arresearchgate.net

The primary decomposition products identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) include:

Inorganic Products : The final inorganic residue is a non-stoichiometric zinc oxide, likely in the form of Zn₁₊ₓO. unlp.edu.arosti.gov Carbon dioxide is also eliminated during the process. unlp.edu.ar

Organic Products : A mixture of organic compounds is generated from the breakdown and subsequent reactions of the acetylsalicylate ligand. unlp.edu.ar Key organic products include acetic acid, xanthone, and prodrugs of salicylic (B10762653) acid such as salsalate (B1681409) and benorylate. unlp.edu.arosti.gov

The decomposition can be summarized in three main stages of weight loss at specific temperature ranges. unlp.edu.arosti.gov

| Decomposition Stage | Approximate Temperature (°C) | Associated Weight Loss (%) | Primary Product(s) Eliminated | Reference |

|---|---|---|---|---|

| Stage 1 | ~200 | 8.0 | Carbon Dioxide (CO₂) | unlp.edu.arosti.gov |

| Stage 2 | ~250 | 50.0 | Xanthone | unlp.edu.arosti.gov |

| Stage 3 | ~400 | 14.0 | Acetic Acid | unlp.edu.arosti.gov |

Under thermal stress, this compound does not melt directly from a solid to an isotropic liquid. unlp.edu.ar Instead, it exhibits intermediate phase behavior.

Mesophase Transition : Upon heating, the white crystalline salt undergoes a solid-solid phase transition into an intermediate mesophase at approximately 80 °C. unlp.edu.arosti.gov During this transition, the white crystals gradually transform into a brown solid. unlp.edu.ar

Melting : Following the mesophase, the compound melts rapidly into a brick-brown isotropic liquid at a temperature of about 134–136 °C. unlp.edu.arosti.gov

Liquid Crystals : Despite the presence of a mesophase, the formation of liquid crystalline phases has not been observed during the heating process. unlp.edu.arosti.gov

| Transition Event | Approximate Temperature (°C) | Observed Change | Reference |

|---|---|---|---|

| Mesophase Formation (Solid-Solid) | ~80 | White crystals begin to turn into a brown solid. | unlp.edu.arosti.gov |

| Melting (Solid-Liquid) | 134 - 136 | Rapid transition to a brick-brown isotropic liquid. | unlp.edu.arosti.gov |

Hydrolytic Stability and Degradation Mechanisms of this compound

The acetylsalicylate ligand within the zinc complex is susceptible to hydrolysis. Acetylsalicylic acid is known to be unstable in aqueous solutions, particularly in the presence of moisture or in alkaline or acidic conditions, where it degrades into acetic acid and salicylic acid. scirp.orgresearchgate.net The hydrolysis reaction is a significant degradation pathway and is subject to acid-base catalysis. scirp.org The rate of this degradation is influenced by pH, with the reaction proceeding rapidly in alkaline solutions. scirp.orgscirp.org The principal mechanism involves the attack of water ions (H₃O⁺ or OH⁻) on the ester group of the acetylsalicylate molecule. scirp.org

Photochemical Reactivity of this compound

While specific studies on the photochemical reactivity of this compound are limited, the behavior of its components—acetylsalicylic acid and zinc oxide—provides significant insight. Zinc oxide (ZnO), a known thermal decomposition product of the complex, is a well-established photocatalyst. unlp.edu.ardeswater.comfrontiersin.org Under UV irradiation, ZnO generates electron-hole pairs, which lead to the formation of highly reactive oxygen species (ROS) like hydroxyl radicals. nih.govmdpi.com These ROS can effectively degrade organic molecules. deswater.com Studies on the photocatalytic degradation of acetylsalicylic acid using ZnO nanoparticles have shown that the process is effective in breaking down the drug molecule in aqueous solutions. deswater.comresearchgate.net Therefore, it is plausible that under photochemical conditions, this compound could undergo degradation, potentially catalyzed by the in-situ formation of ZnO.

Reactions of this compound with Other Chemical Species in Controlled Environments

The zinc(II) center in this compound is a Lewis acid and can participate in ligand exchange or coordination reactions. Research on related systems shows that zinc carboxylate complexes can react with various donor ligands. For instance, mixed-ligand complexes of zinc(II) have been synthesized using acetylsalicylic acid and other ligands like anthranilic acid, demonstrating that the acetylsalicylate ligand can coexist with or be replaced by other coordinating species. researchgate.net The zinc ion in such complexes typically coordinates to the oxygen atoms of the carboxylate groups. unlp.edu.arresearchgate.net Furthermore, zinc oxide itself, a decomposition product, can act as a catalyst and a base in reactions such as the acetylation of salicylic acid with acetic anhydride (B1165640). sciencesnail.com

Derivatization Reactions of this compound for Chemical Modification

Derivatization of this compound can be approached by modifying the acetylsalicylate ligand or by altering the coordination environment of the zinc ion. While specific derivatization protocols for the intact complex are not widely documented, the principles of coordination chemistry allow for such modifications. For example, the coordinated water molecules in the hydrated complex, [Zn(acsa)₂(H₂O)₂], can be replaced by other neutral ligands. unlp.edu.ar Additionally, metal-mediated catalysis offers a route to selectively modify functional groups. Zinc-cluster catalysts have been developed for the chemoselective O-acylation of molecules, even in the presence of more nucleophilic groups like amines, highlighting the potential for controlled reactions at the ligand level. nih.gov Such reactions could be employed to introduce new functional groups to the acetylsalicylate moiety, thereby modifying the chemical properties of the entire complex.

Advanced Analytical Techniques for Zinc O Acetylsalicylate Characterization

Chromatographic Separation Methods (HPLC, GC-MS, IC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in separating Zinc o-acetylsalicylate from its precursors, by-products, or degradation products, thereby enabling accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for evaluating the purity of aspirin-related compounds. In the context of this compound, HPLC is particularly effective for detecting and quantifying the presence of free salicylic (B10762653) acid, a common impurity and degradation product. frontiersin.org Ion-exchange HPLC methods have been specifically developed for the sensitive quantification of salicylic acid, which is crucial for quality control. researchgate.net The presence and quantity of such impurities are critical indicators of the compound's stability and the integrity of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds. Its most significant application in the analysis of this compound is the identification of thermal decomposition products. Research on the pyrolysis of the hydrated complex, [Zn(acsa)₂(H₂O)₂], utilized GC-MS to analyze the organic residues. unlp.edu.arosti.gov This analysis successfully identified a mixture of organic compounds resulting from charring and other thermal effects, with six principal products being identified, including the salicylic acid pro-drugs salsalate (B1681409) and benorylate. unlp.edu.arosti.gov

Ion Chromatography (IC) is primarily used for the analysis of ionic species. For this compound, IC provides a robust method for quantifying the zinc metal content. nih.govnih.gov Following acid digestion to break down the complex, IC can separate and measure the concentration of Zn²⁺ ions, which is vital for confirming the correct stoichiometry of the compound. nih.gov

Table 1: Application of Chromatographic Techniques for this compound Analysis

| Technique | Application | Target Analyte(s) | Key Findings |

|---|---|---|---|

| HPLC | Purity Assessment | Salicylic Acid (impurity/degradant) | Enables sensitive detection and quantification of free salicylic acid, a critical quality control parameter. frontiersin.orgresearchgate.net |

| GC-MS | Identification of Thermal Degradants | Volatile Organic Compounds | Identifies pyrolysis products such as salsalate and benorylate, providing insight into decomposition pathways. unlp.edu.arosti.gov |

| IC | Quantitative Metal Analysis | Zinc ions (Zn²⁺) | Measures the concentration of zinc after sample digestion to verify stoichiometry. nih.govnih.gov |

Elemental Analysis Techniques (e.g., CHNS, ICP-OES, AAS) for Stoichiometric Verification and Metal Content

Elemental analysis provides the foundational data for verifying the empirical formula of this compound (C₁₈H₁₄O₈Zn) and confirming the precise ratio of its constituent elements.

CHNS Elemental Analysis simultaneously determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound, this technique would be applied to determine the carbon and hydrogen content. The experimentally determined percentages are compared against the theoretical values calculated from its chemical formula, providing a direct verification of the organic ligand's integrity within the complex. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) are premier techniques for trace metal analysis and are ideally suited for accurately determining the zinc content. oiv.intnemi.gov In AAS, the sample is atomized, typically in a flame or graphite (B72142) furnace, and the absorption of light by the ground-state zinc atoms at a characteristic wavelength (213.9 nm) is measured. oiv.int This absorbance is directly proportional to the zinc concentration. Such analyses are critical for confirming the 1:2 stoichiometric ratio of zinc to the acetylsalicylate ligands. One study confirmed the zinc content in the final decomposition residue (zinc oxide) via titration, finding 80.48%, which compares favorably with the calculated value of 80.34%, validating the stoichiometry. unlp.edu.ar AAS provides a modern, highly sensitive instrumental method for this same verification. oiv.int

Table 2: Elemental Analysis Data for Stoichiometric Verification

| Technique | Element Analyzed | Purpose | Theoretical Value (for C₁₈H₁₄O₈Zn) |

|---|---|---|---|

| CHNS Analysis | Carbon (C) | Verification of organic ligand | 51.03% |

| Hydrogen (H) | Verification of organic ligand | 3.33% | |

| AAS / ICP-OES | Zinc (Zn) | Verification of metal content | 15.43% |

Electrochemical Methods for Redox Behavior and Complex Formation Studies (e.g., Polarography, Amperometry)

Electrochemical methods are employed to investigate the redox properties of this compound and to study the thermodynamics and stoichiometry of the metal-ligand complex formation in solution.

Polarography and Amperometry have been instrumental in studying the interaction between Zn(II) ions and aspirin (B1665792). researchgate.netscispace.com Polarographic studies, which measure the current as a function of applied potential, can reveal the nature of the complexation. Research using these methods has been conducted to determine the stoichiometry of the Zn(II)-aspirin complex. researchgate.netscispace.com The results of polarographic and amperometric titrations have established a 1:2 metal-to-ligand ratio for the complex formed in solution. researchgate.netscispace.com

Cyclic Voltammetry (CV) is another valuable technique for probing the redox behavior of molecules. While direct studies on this compound are not widely reported, CV has been used to investigate the redox properties of related acetylsalicylic acid derivatives. researchgate.net Such studies provide insight into the oxidation and reduction potentials of the molecule, which can correlate with its chemical reactivity. Applying CV to this compound could elucidate how complexation with zinc alters the electrochemical properties of the acetylsalicylate ligand.

Table 3: Electrochemical Analysis of Zinc-Aspirin Complexation

| Technique | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| Polarography | Metal-ligand interaction | Used to study complex formation in solution. | researchgate.netscispace.com |

| Amperometric Titration | Stoichiometry determination | Confirmed a 1:2 (Zn:Aspirin) complex ratio. | researchgate.netscispace.com |

| Cyclic Voltammetry | Redox behavior | Characterizes oxidation/reduction potentials of related molecules. | researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition and Stability Assessment

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability and decomposition profile of this compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies on the hydrated form, Zinc(II) acetylsalicylate dihydrate ([Zn(acsa)₂(H₂O)₂]), reveal a complex, multi-step decomposition process. unlp.edu.arosti.govresearchgate.net Optical observations show an initial solid-solid phase transition around 80 °C, followed by melting to an isotropic liquid at approximately 134–136 °C. unlp.edu.arosti.gov The TGA curve shows that significant decomposition begins after this point.

The thermal decomposition in the range of 25-600 °C occurs in distinct phases:

Dehydration: The initial weight loss corresponds to the removal of water molecules.

Pyrolysis: Subsequent, more significant weight loss phases are attributed to the decomposition of the acetylsalicylate ligand. smolecule.com One detailed study identified three main weight-loss stages at around 200 °C, 250 °C, and 400 °C, corresponding to the elimination of carbon dioxide (CO₂), xanthone, and acetic acid, respectively. unlp.edu.arosti.gov

The final residue of the thermal decomposition is identified as non-stoichiometric zinc oxide (ZnO). unlp.edu.arosti.govresearchgate.netresearchgate.net TGA provides invaluable data for determining the upper-temperature limits for the handling and storage of this compound. researchgate.net

Table 4: Thermal Decomposition Stages of Zinc(II) Acetylsalicylate Dihydrate from TGA

| Temperature Range | Event | Mass Loss (%) | Products Eliminated |

|---|---|---|---|

| ~80 °C | Intermediate mesophase transition | - | - |

| ~134-136 °C | Melting | - | - |

| ~200 °C | Decomposition | 8.0% | Carbon Dioxide (CO₂) |

| ~250 °C | Decomposition | 50.0% | Xanthone |

| ~400 °C | Decomposition | 14.0% | Acetic Acid |

| >400 °C | Final Residue Formation | - | Non-stoichiometric Zinc Oxide (ZnO) |

Data derived from a study by Lambi et al. unlp.edu.arosti.gov

Theoretical and Computational Aspects of Zinc O Acetylsalicylate Chemistry

Quantum Chemical Calculations for Electronic Properties and Bonding Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of zinc complexes. While specific DFT studies on zinc o-acetylsalicylate are not abundant in the literature, extensive research on related compounds like zinc salicylate (B1505791) offers valuable comparative insights.

DFT methods are employed to optimize molecular geometries and calculate electronic properties. mdpi.comdergipark.org.tr For instance, in studies of similar zinc complexes, the B3LYP functional is commonly used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. phcogj.comnih.gov A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. phcogj.com

In a study on heterocyclic aspirin (B1665792) derivatives, the HOMO-LUMO gap was found to be a key indicator of chemical softness and kinetic stability. phcogj.com For related zinc complexes, the energy gap between these frontier orbitals indicates that the complexes are generally more reactive than the free ligands. researchgate.net

Bonding in zinc complexes has been explored using Natural Bond Orbital (NBO) analysis. For a Zn(II) complex with a salen-like scaffold, NBO analysis revealed details about the nature of the Zn-O and Zn-N bonds, indicating a weakly covalent character for the Zn-O bond. mdpi.com The analysis also provides information on the natural atomic charges and electron configuration of the zinc ion within the complex. mdpi.com

Table 1: Calculated Electronic Properties for a Related Zinc Salicylate Complex (Note: Data is for Zinc Salicylate Dihydrate (Zn(HSal)₂·2H₂O) as a model, calculated using the semi-empirical PM3 method in an aqueous phase) researchgate.net

| Property | Value |

| HOMO Energy | -9.6335 eV |

| LUMO Energy | -0.5483 eV |

| Energy Gap (ΔE) | 9.0852 eV |

| Electronegativity (χ) | 5.0909 eV |

| Global Hardness (η) | 4.5426 eV |

| Softness (σ) | 0.2201 eV⁻¹ |

| Dipole Moment (μ) | 4.86 Debye |

This table was generated based on data from a semi-empirical study on a related zinc salicylate compound. researchgate.net

Molecular Modeling and Dynamics Simulations for Structural Prediction and Interaction Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for predicting the three-dimensional structure of molecules and analyzing their interactions with other molecules or their environment. researchgate.netnih.gov

The crystal structure of a related compound, diaquabis(acetylsalicylato)zinc(II) ([Zn(acsa)₂(H₂O)₂]), has been determined by X-ray crystallography, revealing a distorted tetrahedral coordination around the zinc ion with two monodentate carboxylate groups and two water molecules as ligands. unlp.edu.arresearchgate.net Molecular modeling can be used to build upon such experimental data to understand the compound's behavior in different environments.

MD simulations can track the motions of atoms over time, providing insights into conformational stability and flexibility. rsc.orgnih.gov For example, MD studies on aspirin complexed with human serum albumin have been used to investigate the binding mechanisms and the forces involved in the ligand-protein interaction. nih.gov Similar simulations for this compound could elucidate its interactions with biological macromolecules.

Furthermore, MD simulations combined with neural network potentials are emerging as a method to study the hydration of zinc ions and the structural dynamics of zinc-containing metalloproteins, offering accuracy comparable to quantum chemical methods but at a lower computational cost. researchgate.netresearchgate.net

Predictive Modeling of Crystal Structures and Polymorphism in this compound

Computational methods for crystal structure prediction (CSP) aim to identify the most stable crystalline arrangements of a molecule, known as polymorphs. researchgate.netwikipedia.org Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs can have distinct physical properties.

The CSP process typically involves generating a multitude of plausible crystal packings and then ranking them based on their calculated lattice energies. researchgate.net These energies are often calculated using a combination of force fields and more accurate quantum mechanical methods like solid-state DFT. royalsocietypublishing.orgacs.org

While specific CSP studies on this compound are not widely reported, the methodology has been applied to its parent compound, aspirin. In 2005, a new polymorph of aspirin (Form II) was discovered, which exhibits a different hydrogen bonding pattern compared to the previously known Form I. wikipedia.org Computational studies can help rationalize the relative stabilities of such polymorphs. researchgate.net Predicting the potential polymorphs of this compound would involve considering the coordination preferences of the zinc ion and the various possible intermolecular interactions, including hydrogen bonding and π-π stacking. researchgate.net

Reaction Pathway Analysis through Computational Methods

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. mdpi.com

For the formation of this compound, a likely synthesis route involves the reaction of a zinc salt with acetylsalicylic acid. unlp.edu.ar Computational methods could model this reaction to determine the most favorable pathway. For instance, in a study of salicylic (B10762653) acid decarboxylase, quantum chemical calculations were used to investigate the reaction mechanism involving a metal-coordinated substrate, revealing the roles of specific amino acid residues and the metallic cofactor (Mg or Zn). mdpi.com

A similar approach for the synthesis of this compound would involve calculating the energies of reactants, products, and potential transition states. This can help in understanding the role of the solvent and other reaction conditions.

Semi-Empirical Calculations for Structural and Electronic Properties

Semi-empirical quantum chemical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to ab initio methods for large molecular systems. researchgate.netacs.org These methods use parameters derived from experimental data to simplify the calculations. researchgate.net

A detailed semi-empirical study on zinc salicylate dihydrate (Zn(HSal)₂·2H₂O) using the PM3 method has been conducted to investigate its structural and electronic properties. researchgate.net The study found that calculations including the solvent effect showed good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net The calculated bond lengths and angles for the coordination sphere of the zinc ion were compared with experimental values, demonstrating the utility of the PM3 method for modeling such organometallic compounds. researchgate.net

Quantum chemical descriptors, including HOMO-LUMO energies and global reactivity descriptors, were also calculated, providing insights into the molecule's reactivity. researchgate.netresearchgate.net These studies highlight the effectiveness of semi-empirical methods in predicting the behavior of complex molecular systems like this compound, especially when considering environmental effects like solvation. researchgate.netresearchgate.net

Table 2: Comparison of Calculated and Experimental Bond Lengths for Zinc Salicylate Dihydrate (Note: Data for Zinc Salicylate Dihydrate (Zn(HSal)₂·2H₂O) as a model) researchgate.net

| Bond | Calculated Bond Length (Å) (PM3, Aqueous) | Experimental Bond Length (Å) (X-ray) |

| Zn-O(carboxylate) | 2.08 | 2.06 - 2.11 |

| Zn-O(water) | 2.12 | 2.10 |

This table was generated based on data from a semi-empirical study on a related zinc salicylate compound, comparing computational results with experimental X-ray data. researchgate.net

Research Gaps and Future Directions in Zinc O Acetylsalicylate Chemistry

Unexplored Synthetic Methodologies and Novel Structural Motifs

Current synthetic routes to zinc o-acetylsalicylate typically involve straightforward metathesis reactions in aqueous or ethanolic solutions or one-pot, solvent-free reactions with zinc oxide. unlp.edu.argoogle.com While effective, these methods represent only a fraction of the available synthetic strategies in modern coordination chemistry. There is significant scope for investigating alternative, more advanced synthetic protocols.

Unexplored Methodologies:

Sonochemical Synthesis: This technique utilizes ultrasonic waves to induce cavitation, creating localized high-pressure and high-temperature conditions. It has been successfully employed for the rapid, green synthesis of other one-dimensional zinc coordination polymers, often yielding nanocrystalline materials in minutes rather than days. unica.it Applying this method to this compound could offer a more efficient and environmentally benign synthetic pathway.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by enabling rapid and uniform heating. This method has been used for the solvent-free synthesis of aspirin (B1665792) and paracetamol, achieving high yields in very short reaction times. researchgate.net Its application could lead to a more energy-efficient production of this compound.

Biocatalytic Methods: The use of enzymes in synthesis offers unparalleled stereoselectivity and operates under mild, environmentally friendly conditions. acs.org While direct enzymatic synthesis of a metal complex is complex, biocatalysis could be explored for synthesizing modified acetylsalicylate ligands for subsequent coordination with zinc, potentially leading to novel chiral structures.

Novel Structural Motifs: The known structure of zinc(II) acetylsalicylate often features a distorted tetrahedral coordination with two monodentate carboxylate groups and two water molecules. unlp.edu.ar However, the versatility of zinc's coordination geometry (from tetrahedral to octahedral) and the multiple potential donor sites on the acetylsalicylate ligand suggest that a rich variety of other structural motifs are accessible but remain largely unexplored. unica.it

Future research should focus on creating more complex architectures, such as:

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): By introducing ancillary bridging ligands (e.g., 4,4'-bipyridine, pyrazine, dicarboxylates), it is possible to extend the structure of this compound from simple mononuclear complexes into 1D, 2D, or 3D coordination polymers. unica.itnih.govresearchgate.net These materials could exhibit interesting properties like porosity, which is relevant for gas storage or guest encapsulation.

Supramolecular Assemblies: The acetylsalicylate ligand can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. bath.ac.uk These interactions can be exploited to build complex supramolecular structures. For instance, using templating ligands like diazabicyclo[2.2.2]octane (dabco) has been shown to form dimeric zinc-salphen structures, a strategy that could be adapted for this compound. uu.nl

Heterometallic Complexes: The synthesis of heterometallic systems, incorporating a second metal ion (e.g., Calcium) alongside zinc, has been shown to create unique coordinating pockets. researchgate.net Exploring heterometallic complexes involving this compound could lead to materials with tailored electronic or catalytic properties.

Advanced Computational Approaches for Deeper Mechanistic and Structural Understanding

While experimental studies provide invaluable data on the synthesis and structure of this compound, advanced computational methods offer a pathway to a deeper, atomistic-level understanding that is currently lacking. Computational chemistry can elucidate reaction mechanisms, predict structures, and rationalize observed properties.

Future Computational Research Directions:

Density Functional Theory (DFT) Studies: DFT calculations are powerful tools for investigating the electronic structure and geometry of metal complexes. researchgate.net Such studies on this compound could be used to:

Verify and refine experimentally determined crystal structures. researchgate.net

Analyze the nature of the zinc-ligand bonding, quantifying the ionic and covalent contributions.

Calculate molecular electrostatic potential (MEP) surfaces to identify reactive sites for electrophilic and nucleophilic attack. researchgate.net

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Mechanistic Investigations: The precise mechanism of formation for this compound is not fully detailed. Computational modeling can be used to map the reaction energy profile, identify transition states and intermediates, and understand the role of the solvent in the synthetic process. researchgate.net This would provide critical insights for optimizing reaction conditions and yield.

Molecular Docking and Dynamics: To understand the interaction of this compound with biological targets, molecular docking simulations could predict binding affinities and modes. researchgate.net Molecular dynamics (MD) simulations can further explore the conformational flexibility and stability of the complex in different environments, such as in aqueous solution or when interacting with a biological membrane.

Modeling of Complex Systems: Advanced simulations, such as Monte Carlo methods, can be employed to model the behavior of more complex systems, like the self-assembly of supramolecular structures or the adsorption of this compound onto surfaces. researchgate.net This could guide the design of new materials with specific functionalities.

The table below summarizes potential computational approaches and their expected outcomes.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Geometric optimization, electronic structure analysis, vibrational frequency calculation. | Accurate molecular structure, nature of Zn-O bonds, charge distribution, interpretation of IR/Raman spectra. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic (UV-Vis) absorption spectra. | Understanding of electronic transitions and optical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology. | Quantitative characterization of metal-ligand bonds (e.g., ionic vs. covalent character). |

| Molecular Dynamics (MD) | Simulation of the complex in solution or interacting with biomolecules. | Conformational stability, solvent effects, dynamic behavior, and interaction pathways with biological targets. |

| Molecular Docking | Predicting the binding of the complex to biological targets (e.g., enzymes). | Preferred binding poses and estimation of binding affinity. researchgate.net |

| Reaction Pathway Mapping | Elucidation of the formation mechanism. | Identification of intermediates, transition states, and activation energies for synthesis optimization. |

Development of New High-Resolution Analytical Methodologies

The characterization of this compound has traditionally relied on standard analytical techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. unlp.edu.ar While these methods are fundamental, there is a need to develop more sensitive, high-resolution, and robust analytical methodologies, particularly for quantitative analysis, stability studies, and the characterization of complex mixtures or novel structural forms.

Gaps in Current Analytical Methods:

Lack of Validated HPLC/UPLC Methods: While methods exist for the simultaneous determination of acetylsalicylic acid and its primary degradation product, salicylic (B10762653) acid, there is a scarcity of validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods specifically for the quantification of the intact this compound complex. scielo.brresearchgate.netscielo.br Such methods are essential for quality control and stability testing.

Limited Mass Spectrometry Data: Detailed mass spectrometric analysis, especially using high-resolution techniques like LC-MS/MS, is not widely reported for this complex. This data is crucial for structural confirmation, impurity profiling, and studying degradation pathways. researchgate.net

Characterization of Complex Structures: Standard methods may be insufficient for fully characterizing novel structures like coordination polymers or supramolecular assemblies.

Future Directions for Analytical Development:

Chromatographic Method Development: A key area for future work is the development and validation of a stability-indicating HPLC or UPLC method. Following Analytical Quality by Design (AQbD) principles would ensure the creation of a robust and reliable method for routine analysis. acs.org This involves systematically exploring variables like column chemistry, mobile phase composition (pH, organic modifier), flow rate, and temperature to achieve optimal separation of the complex from its potential impurities and degradants. acs.org

Advanced Mass Spectrometry: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) would provide a powerful tool for both quantification and structural elucidation. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the parent ion and its fragments.

Solid-State Characterization: For novel crystalline forms or coordination polymers, advanced solid-state techniques are necessary. Solid-state NMR (ssNMR) can provide information about the local environment of the zinc and carbon atoms, while techniques like Powder X-ray Diffraction (PXRD) are essential for phase identification and purity assessment of new polymeric materials. researchgate.net

Thermal Analysis: While some thermal analysis has been reported, a more detailed investigation using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) could provide a deeper understanding of the thermal decomposition mechanism and the nature of evolved gases. unlp.edu.ar

The table below outlines key parameters for a potential new HPLC method compared to an existing method for the parent acid.

| Parameter | USP Method for Aspirin scielo.br | Proposed Method for this compound |

| Technique | HPLC-UV | UPLC-MS/MS |

| Column | C18 | Sub-2 µm particle C18 or HILIC |

| Mobile Phase | Acetonitrile/Water/Acid | Gradient elution with formic acid/acetonitrile |

| Detection | UV (e.g., 254 nm) | Mass Spectrometry (MRM mode) |

| Resolution (Rs) | ~1.6 (for ASA/SA) scielo.br | >2.0 (for complex and all degradants) |

| Sensitivity | µg/mL range scielo.br | ng/mL range |

| Analysis Time | >10 minutes | <5 minutes |

Emerging Areas in this compound Coordination Chemistry

The coordination chemistry of this compound is ripe for expansion beyond simple mononuclear complexes into the realm of advanced functional materials. The inherent properties of the zinc ion (d¹⁰ configuration, flexible coordination) and the acetylsalicylate ligand (multiple coordination sites, biological relevance) make this system an attractive building block for materials science and medicinal chemistry. unica.itpatsnap.com

Emerging Research Themes:

Stimuli-Responsive Materials: An exciting frontier is the design of "smart" coordination polymers that respond to external stimuli such as light, pH, temperature, or the presence of specific analytes. Zinc(II) coordination polymers have been shown to act as multifunctional chemosensors, exhibiting fluorescence quenching in the presence of certain metal cations or organic solvents. nih.gov this compound-based frameworks could be engineered to release the active ligand in response to the acidic pH of an inflamed or tumor microenvironment.

Bio-MOFs and Drug Delivery: The construction of biocompatible Metal-Organic Frameworks (Bio-MOFs) is a rapidly growing field. bath.ac.uk Using this compound as a primary or secondary building block in MOF synthesis could lead to materials that inherently combine a therapeutic agent with a porous delivery vehicle. This approach offers the potential for high drug loading and controlled release kinetics.

Metalloimmunology and Synergistic Effects: There is increasing interest in how metal ions can modulate immune responses, a field known as metalloimmunology. chinesechemsoc.org Zinc ions themselves play a crucial role in the immune system. patsnap.comphysiology.org Coordination polymers constructed from zinc and an immunomodulatory ligand have been shown to elicit robust antitumor immune responses. chinesechemsoc.org Given the anti-inflammatory nature of the acetylsalicylate ligand, exploring the synergistic immunomodulatory effects of this compound coordination polymers is a promising and unexplored research avenue.